molecular formula C19H18ClF2N3O3 B12103596 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 167073-16-7

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B12103596
CAS No.: 167073-16-7
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-UHFFFAOYSA-N
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Description

    Sitafloxacin: is a synthetic used to treat bacterial infections. It exhibits potent activity against Gram-negative and Gram-positive bacteria.

  • Its chemical structure consists of a quinoline core with a fluorine-substituted cyclopropyl ring and an amino-spiro moiety.
  • The compound’s name reflects its stereochemistry and functional groups.
  • Preparation Methods

      Synthetic Routes: Sitafloxacin is synthesized through multistep processes involving cyclization, fluorination, and spirocyclic formation.

      Reaction Conditions: Specific conditions vary, but key steps include cyclization of a quinoline precursor and introduction of the spirocyclic amine.

      Industrial Production: Industrial-scale production typically involves optimized synthetic routes, purification, and formulation.

  • Chemical Reactions Analysis

      Reactions: Sitafloxacin undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents: These reactions employ reagents like oxidizing agents (e.g., N-chlorosuccinimide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

      Major Products: The main products include sitafloxacin itself and intermediates formed during its synthesis.

  • Scientific Research Applications

      Medicine: Sitafloxacin is used clinically to treat respiratory, urinary, and skin infections caused by susceptible bacteria.

      Chemistry: Researchers study its synthesis, mechanism of action, and pharmacokinetics.

      Biology: Investigations explore its impact on bacterial growth and resistance mechanisms.

      Industry: Pharmaceutical companies develop formulations and dosage forms.

  • Mechanism of Action

      Targets: Sitafloxacin inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

      Pathways: By disrupting DNA processes, it prevents bacterial growth and leads to cell death.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PNUZDKCDAWUEGK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18ClF2N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20861291
    Record name 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20861291
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    409.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    167073-16-7
    Record name 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20861291
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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